molecular formula C9H12ClN3O B1474424 2-Chloro-3-(3-methoxypyrrolidin-1-yl)pyrazine CAS No. 1692495-34-3

2-Chloro-3-(3-methoxypyrrolidin-1-yl)pyrazine

Cat. No. B1474424
CAS RN: 1692495-34-3
M. Wt: 213.66 g/mol
InChI Key: UJBFCISDMBHFQW-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-methoxypyrrolidin-1-yl)pyrazine is a chemical compound with the molecular formula C9H12ClN3O and a molecular weight of 213.66 g/mol. It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of pyridinylboronic acids and esters, which are similar to the structure of this compound, has been reported in the literature . The synthesis involves various methods such as halogen-metal exchange, directed ortho-metallation followed by borylation, palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane, and iridium or rhodium catalyzed C-H or C-F borylation .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Pyrazinyl-Imidazo Pyridines

    A novel method was developed for synthesizing 3-pyrazinyl-imidazo[1,2-a]pyridines, utilizing 2-chloro-6-[(Z)-2-ethoxyethenyl]pyrazine (Collins Michael Raymond et al., 2010).

  • Advanced Synthesis Methods

    A new route for synthesizing 2,3-disubstituted pyrazines was reported, demonstrating regioselective metalation of chloropyrazine, which could be relevant to compounds like 2-Chloro-3-(3-methoxypyrrolidin-1-yl)pyrazine (A. Turck et al., 1988).

  • Structural Analysis of Pyrazine Derivatives

    The synthesis and structure of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions were explored, indicating the versatility of pyrazine derivatives in coordination chemistry (E. Budzisz et al., 2004).

Biological Activity and Interaction with DNA

  • Physicochemical and Antimicrobial Properties: Studies on pyrazine derivatives, including chlorohydrazinopyrazine, revealed their interaction with DNA and potential application in clinical use due to their physicochemical and cytotoxic properties (Paulina Mech-Warda et al., 2022).

Other Applications

  • Antidepressant Activities

    Research on 3,5-diphenyl-2-pyrazoline derivatives, including methoxy and chloro substituted pyrazolines, showed significant antidepressant activities in mice models, highlighting the therapeutic potential of pyrazine derivatives (E. Palaska et al., 2001).

  • Pyrazine-Based Push-Pull Chromophores

    Studies on pyrazine-based fluorophores for optoelectronic applications showed the synthesis and photophysical properties of these compounds, including their emission solvatochromism and intramolecular charge transfer capabilities (Kellyn M Hoffert et al., 2017).

  • Methoxypyrazine Analysis in Viticulture

    Research on methoxypyrazines in grapes, musts, and wines emphasized their role in aroma and flavor, including analysis techniques and factors affecting pyrazine content (Davinder Sidhu et al., 2015).

  • Antimalarial Activity of Pyrazine Derivatives

    A study on the synthesis of pyrrolo[1,2-a]quinoxalines, bispyrrolo[1,2-a]quinoxalines, bispyrido[3,2-e]pyrrolo[1,2-a]pyrazines, and bispyrrolo[1,2-a]thieno[3,2-e]pyrazines revealed their in vitro antimalarial activity against Plasmodium falciparum strains (J. Guillon et al., 2004).

properties

IUPAC Name

2-chloro-3-(3-methoxypyrrolidin-1-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c1-14-7-2-5-13(6-7)9-8(10)11-3-4-12-9/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBFCISDMBHFQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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